molecular formula C18H29N3O2 B6106899 N-(1-cycloheptyl-3-piperidinyl)-5-ethyl-1,3-oxazole-4-carboxamide

N-(1-cycloheptyl-3-piperidinyl)-5-ethyl-1,3-oxazole-4-carboxamide

Cat. No. B6106899
M. Wt: 319.4 g/mol
InChI Key: AJCJESWZLUOJIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cycloheptyl-3-piperidinyl)-5-ethyl-1,3-oxazole-4-carboxamide, commonly known as CX717, is a novel compound that has been studied extensively for its potential therapeutic applications. It is a member of the ampakine family of compounds, which are known to enhance the activity of AMPA receptors in the brain. CX717 has been shown to improve cognitive function, memory, and learning in animals and humans, making it a promising candidate for the treatment of various neurological disorders.

Mechanism of Action

The mechanism of action of CX717 involves the enhancement of AMPA receptor activity in the brain. AMPA receptors are involved in the transmission of signals between neurons and are important for learning and memory. CX717 enhances the activity of these receptors, leading to improved cognitive function.
Biochemical and Physiological Effects:
CX717 has been shown to have a number of biochemical and physiological effects. In animal studies, CX717 has been shown to increase the release of acetylcholine, a neurotransmitter that is important for learning and memory. CX717 has also been shown to increase the activity of certain enzymes that are involved in the production of energy in the brain.

Advantages and Limitations for Lab Experiments

One advantage of CX717 is that it has been extensively studied in both animal and human models, making it a well-characterized compound. This makes it easier to design experiments and interpret results. One limitation of CX717 is that it has a relatively short half-life, which may limit its effectiveness in some applications.

Future Directions

There are several potential future directions for research on CX717. One area of interest is the potential use of CX717 in the treatment of Alzheimer's disease. CX717 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, and further research is needed to determine its potential therapeutic value in humans. Another area of interest is the potential use of CX717 in the treatment of schizophrenia. CX717 has been shown to improve cognitive function in animal models of schizophrenia, and further research is needed to determine its potential therapeutic value in humans. Finally, there is interest in the development of new ampakine compounds that may be more effective and have fewer side effects than CX717.

Synthesis Methods

CX717 can be synthesized using a multi-step process that involves the reaction of several reagents. The initial step involves the reaction of 5-ethyl-2-nitrobenzoic acid with thionyl chloride to produce 5-ethyl-2-chlorobenzoyl chloride. This is then reacted with piperidine to produce N-(1-cycloheptyl-3-piperidinyl)-5-ethyl-2-chlorobenzamide. The final step involves the reaction of this compound with oxalyl chloride and 2-amino-5-methyl-1,3-oxazole to produce CX717.

Scientific Research Applications

CX717 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). In animal studies, CX717 has been shown to improve cognitive function, memory, and learning. In human studies, CX717 has been shown to improve working memory and attention.

properties

IUPAC Name

N-(1-cycloheptylpiperidin-3-yl)-5-ethyl-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2/c1-2-16-17(19-13-23-16)18(22)20-14-8-7-11-21(12-14)15-9-5-3-4-6-10-15/h13-15H,2-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCJESWZLUOJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CO1)C(=O)NC2CCCN(C2)C3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.